Disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-oxido-6-phenyldiazenyl-7-sulfonaphthalene-2-sulfonate
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Overview
Description
Disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-oxido-6-phenyldiazenyl-7-sulfonaphthalene-2-sulfonate, also known as C.I. Direct Black 38, is a synthetic azo dye. It is widely used in the textile industry for dyeing fabrics due to its intense black color and good fastness properties. This compound is classified as a carcinogen category 1B, indicating it may cause cancer .
Preparation Methods
The synthesis of Disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-oxido-6-phenyldiazenyl-7-sulfonaphthalene-2-sulfonate involves multiple steps:
Diazotization: 4-amino-3-hydroxy-6-phenyldiazenyl-7-sulfonaphthalene-2-sulfonic acid is diazotized using sodium nitrite and hydrochloric acid.
Coupling: The diazonium salt formed is then coupled with 4-aminophenylsulfonamide under alkaline conditions.
Further Coupling: The resulting compound is further coupled with 2,4-diaminophenyl diazonium salt to form the final product.
Industrial production methods typically involve large-scale batch processes with stringent control over reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-oxido-6-phenyldiazenyl-7-sulfonaphthalene-2-sulfonate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the breakdown of the azo bonds.
Reduction: Reduction reactions, often using sodium dithionite, can cleave the azo bonds, resulting in the formation of aromatic amines.
Substitution: The sulfonate groups can undergo substitution reactions with nucleophiles under appropriate conditions.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and sodium dithionite. Major products formed from these reactions are aromatic amines and other degradation products .
Scientific Research Applications
Disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-oxido-6-phenyldiazenyl-7-sulfonaphthalene-2-sulfonate has several scientific research applications:
Chemistry: Used as a model compound for studying azo dye chemistry and degradation mechanisms.
Biology: Employed in staining techniques for biological samples.
Medicine: Investigated for its potential effects on human health, particularly its carcinogenic properties.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of inks.
Mechanism of Action
The mechanism of action of Disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-oxido-6-phenyldiazenyl-7-sulfonaphthalene-2-sulfonate involves its interaction with cellular components. The compound can undergo metabolic activation to form reactive intermediates that can bind to DNA, leading to mutations and potentially causing cancer. The molecular targets and pathways involved include DNA and various enzymes responsible for metabolic activation .
Comparison with Similar Compounds
Disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-oxido-6-phenyldiazenyl-7-sulfonaphthalene-2-sulfonate is unique due to its specific structure and intense black color. Similar compounds include:
Acid Black 234: Another azo dye with similar applications but different structural features.
Direct Black 19: A related compound used in the textile industry with different fastness properties.
These compounds share similar applications but differ in their chemical structures and specific properties, making each unique in its own right .
Properties
Molecular Formula |
C34H25N9Na2O7S2 |
---|---|
Molecular Weight |
781.7 g/mol |
IUPAC Name |
disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-oxido-6-phenyldiazenyl-7-sulfonaphthalene-2-sulfonate |
InChI |
InChI=1S/C34H27N9O7S2.2Na/c35-22-10-15-27(26(36)18-22)41-38-24-11-6-19(7-12-24)20-8-13-25(14-9-20)40-42-32-28(51(45,46)47)16-21-17-29(52(48,49)50)33(34(44)30(21)31(32)37)43-39-23-4-2-1-3-5-23;;/h1-18,44H,35-37H2,(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2 |
InChI Key |
XRPLBRIHZGVJIC-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C(=C(C3=C2[O-])N)N=NC4=CC=C(C=C4)C5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)S(=O)(=O)[O-])S(=O)(=O)O.[Na+].[Na+] |
Origin of Product |
United States |
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